molecular formula C13H13NO2 B1345503 4-Methoxy-alpha-pyridylbenzyl alcohol CAS No. 27805-39-6

4-Methoxy-alpha-pyridylbenzyl alcohol

Cat. No. B1345503
CAS RN: 27805-39-6
M. Wt: 215.25 g/mol
InChI Key: OQFKODRWEHYZQP-UHFFFAOYSA-N
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Description

4-Methoxy-alpha-pyridylbenzyl alcohol is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is widely used in scientific research due to its unique properties and reactivity.


Synthesis Analysis

The synthesis of 4-Methoxy-alpha-pyridylbenzyl alcohol involves the reaction of picolinaldehyde with 4-methoxyphenylmagnesium chloride in tetrahydrofuran at -78 °C . The reaction mixture is stirred at -78 °C for 5 minutes, then at room temperature for 10 minutes. The reaction is quenched by the addition of saturated aqueous ammonium chloride, and then extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-alpha-pyridylbenzyl alcohol consists of 13 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The structure includes a pyridyl group (a nitrogen-containing ring), a benzyl group (a ring with a CH2 group), and a methoxy group (an oxygen atom bonded to a methyl group).


Physical And Chemical Properties Analysis

4-Methoxy-alpha-pyridylbenzyl alcohol has a melting point of 131.5 °C and a boiling point of 180-185 °C under a pressure of 1 Torr . Its density is predicted to be 1.167±0.06 g/cm3, and it has a pKa value of 12.73±0.20 .

Scientific Research Applications

Protecting Group for Carboxylic Acids

4-Methoxy-α-methylbenzyl alcohol has been introduced as a new protecting group for carboxylic acids. This derivative, when combined with corresponding acids, results in esters that can be hydrolyzed efficiently. The process shows compatibility with various functional groups that are sensitive to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990).

Photocatalytic Oxidation Studies

The photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, has been studied using a TiO2 photocatalyst under O2 atmosphere. The oxidation process is highly selective and efficient, facilitated by both UV-light and visible light irradiation. This research contributes to understanding the mechanisms behind photocatalytic oxidation reactions (Higashimoto et al., 2009).

Rooting Enhancement in Plant Cuttings

Benzyl alcohols, including methoxy derivatives like 4-methoxybenzyl alcohol, have been observed to enhance the rooting process in bean cuttings more efficiently than hydroxy derivatives. The position of the methoxy group does not significantly influence the rooting activity, offering insights into plant growth regulation (Vázquez, Rodriguez, & Torron, 1983).

Photosensitized Oxidation

Studies on 4-methoxybenzyl alcohol derivatives under photosensitized oxidation reveal the formation of radical cations and their subsequent reactivity. This research is crucial for understanding the chemical behavior of these compounds under specific conditions, which could be relevant in various chemical synthesis processes (Del Giacco, Faltoni, & Elisei, 2008).

Solid-Phase Peptide Synthesis

Derivatives of 4-methoxybenzyl alcohol have been demonstrated as effective protecting groups and linkers for solid-phase peptide synthesis. These compounds exhibit stability under specific conditions and can be removed under reductive acidolytic conditions, showing their potential in the field of peptide synthesis (Thennarasu & Liu, 2010).

Photocatalytic Transformation in Aqueous Zinc Oxide Suspensions

The photocatalytic transformations of 4-methoxybenzyl alcohol were studied in aqueous zinc oxide suspensions. This study sheds light on the mechanisms involved in photocatalytic transformations, which can be significant in environmental and chemical engineering applications (Richard, Bosquet, & Pilichowski, 1997).

Safety And Hazards

4-Methoxy-alpha-pyridylbenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is advised to avoid breathing its dust or vapors, and to avoid getting it in the eyes, on the skin, or on clothing .

properties

IUPAC Name

(4-methoxyphenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9,13,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFKODRWEHYZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284951
Record name α-(4-Methoxyphenyl)-2-pyridinemethanol
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-alpha-pyridylbenzyl alcohol

CAS RN

27805-39-6
Record name α-(4-Methoxyphenyl)-2-pyridinemethanol
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Record name 4-Methoxy-alpha-pyridylbenzyl alcohol
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Record name NSC163361
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Record name α-(4-Methoxyphenyl)-2-pyridinemethanol
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Record name 4-methoxy-α-pyridylbenzyl alcohol
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Synthesis routes and methods

Procedure details

To one mole of butyl lithium (15% in hexane) at -40° C under nitrogen is added gradually a solution of 142 g (0.9 mol) of 2-bromopyridine in 340 ml. of ether, maintaining the temperature below -40° C. After stirring for 15 minutes at this temperature, a solution of 122 g (0.9 mol) of 4-methoxybenzaldehyde in 250 ml of ether is added, with the temperature below -15° C. The reaction mixture is stirred for 40 minutes at this temperature, quenched in 1.5 l ice water. The solid is filtered and washed with cold ether to give 4-methoxyphenyl-2-pyridylcarbinol, m.p. 126°-130° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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